molecular formula C11H10F2O2 B14203028 3-(2,3-Difluorophenyl)pent-2-enoic acid CAS No. 923266-23-3

3-(2,3-Difluorophenyl)pent-2-enoic acid

Cat. No.: B14203028
CAS No.: 923266-23-3
M. Wt: 212.19 g/mol
InChI Key: GBFJXVTXPXAFCE-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)pent-2-enoic acid is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol This compound features a pent-2-enoic acid backbone with a 2,3-difluorophenyl substituent, making it a unique member of the pentenoic acid family

Preparation Methods

The synthesis of 3-(2,3-Difluorophenyl)pent-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. The specific reaction conditions and reagents used can vary, but the general approach involves coupling a 2,3-difluorophenyl boronic acid with a pent-2-enoic acid derivative.

Chemical Reactions Analysis

3-(2,3-Difluorophenyl)pent-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,3-Difluorophenyl)pent-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)pent-2-enoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(2,3-Difluorophenyl)pent-2-enoic acid can be compared with other pentenoic acid derivatives and fluorinated aromatic compounds. Similar compounds include:

Properties

CAS No.

923266-23-3

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

3-(2,3-difluorophenyl)pent-2-enoic acid

InChI

InChI=1S/C11H10F2O2/c1-2-7(6-10(14)15)8-4-3-5-9(12)11(8)13/h3-6H,2H2,1H3,(H,14,15)

InChI Key

GBFJXVTXPXAFCE-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)O)C1=C(C(=CC=C1)F)F

Origin of Product

United States

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